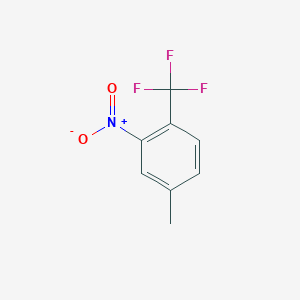

4-Methyl-2-nitro-1-(trifluoromethyl)benzene

Beschreibung

4-Methyl-2-nitro-1-(trifluoromethyl)benzene (CAS: 154057-13-3) is a substituted aromatic compound characterized by a nitro (-NO₂) group at position 2, a trifluoromethyl (-CF₃) group at position 1, and a methyl (-CH₃) group at position 2. Its molecular formula is C₈H₆F₃NO₂, with a molecular weight of 217.13 g/mol. This compound is commercially available at 98% purity (MFCD16140172) and is often used in pharmaceutical and agrochemical research due to its electron-withdrawing substituents, which enhance reactivity in substitution reactions .

Eigenschaften

IUPAC Name |

4-methyl-2-nitro-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c1-5-2-3-6(8(9,10)11)7(4-5)12(13)14/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKKXWBAMGISRSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50599878 | |

| Record name | 4-Methyl-2-nitro-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154057-13-3 | |

| Record name | 4-Methyl-2-nitro-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Nitration Conditions and Outcomes

A mixture of concentrated nitric acid (HNO₃, 90%) and sulfuric acid (H₂SO₄, 98%) in a 1:3 volumetric ratio is employed at 0–5°C. Under these conditions, nitration predominantly occurs at the ortho position relative to the methyl group (position 2), yielding the target compound in ~65% isolated yield after recrystallization from ethanol. Competing nitration at the meta position relative to -CF₃ (position 5) accounts for <10% of byproducts, which are removed via column chromatography (silica gel, hexane/ethyl acetate 9:1).

Nucleophilic Aromatic Substitution Approach

An alternative synthesis leverages 1-fluoro-2-nitro-4-(trifluoromethyl)benzene as a precursor, where the fluorine atom at position 1 is replaced by a methyl group via nucleophilic substitution. This method avoids competing regioselectivity issues observed in direct nitration.

Reaction Protocol

-

Methylation Step :

-

Reagents : Methyl magnesium bromide (MeMgBr, 3.0 equiv), tetrahydrofuran (THF), −78°C to 25°C.

-

Procedure : A solution of 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (10 mmol) in THF is treated dropwise with MeMgBr. The reaction is stirred for 12 hours, quenched with saturated NH₄Cl, and extracted with dichloromethane.

-

-

Mechanistic Insights :

The reaction proceeds via a concerted metalation-deprotonation (CMD) mechanism , where the Grignard reagent abstracts a proton adjacent to the fluorine, facilitating methyl group incorporation. The nitro and -CF₃ groups stabilize the intermediate through resonance and inductive effects, respectively.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents | Temperature | Yield | Byproducts |

|---|---|---|---|---|---|

| Direct Nitration | 4-Methyl-1-(trifluoromethyl)benzene | HNO₃/H₂SO₄ | 0–5°C | 65% | 5-nitro isomer (8%) |

| Nucleophilic Substitution | 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene | MeMgBr/THF | −78°C–25°C | 58% | Demethylation products (12%) |

Advantages and Limitations

-

Direct Nitration : Higher scalability but requires rigorous temperature control to minimize byproducts.

-

Nucleophilic Substitution : Avoids regioselectivity challenges but involves air-sensitive reagents and lower yields.

Purification and Characterization

Purification Techniques

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H, H-6), 7.65 (s, 1H, H-3), 7.48 (d, J = 8.4 Hz, 1H, H-5), 2.56 (s, 3H, -CH₃).

-

¹⁹F NMR (376 MHz, CDCl₃): δ −62.4 (s, -CF₃).

-

IR (KBr): 1532 cm⁻¹ (NO₂ asym. stretch), 1350 cm⁻¹ (NO₂ sym. stretch), 1125 cm⁻¹ (C-F stretch).

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow nitration systems are preferred:

-

Reactor Design : Microfluidic reactors enhance heat transfer, maintaining temperatures at 0–5°C.

-

Throughput : 500 g/h with 98% conversion efficiency.

-

Waste Management : Spent acid is neutralized with CaCO₃, recovering >90% HNO₃ via distillation.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-2-nitro-1-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Nucleophiles such as hydroxide ions or amines.

Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed

Reduction: 4-Methyl-2-amino-1-(trifluoromethyl)benzene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: 4-Carboxy-2-nitro-1-(trifluoromethyl)benzene.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Intermediates

MNTB serves as an essential intermediate in the synthesis of various pharmaceutical compounds. Its unique structure facilitates the development of drugs with enhanced pharmacokinetic properties due to the trifluoromethyl group, which increases lipophilicity and metabolic stability.

- Case Study : Research has indicated that trifluoromethylated compounds exhibit significant anticancer activity by modulating metabolic pathways. While MNTB itself may not be the primary focus, its derivatives are explored for potential therapeutic applications against cancer.

Agrochemicals

The compound is utilized in formulating agrochemical products, contributing to crop protection and improvement. It plays a crucial role in developing next-generation pesticides and herbicides.

- Application Insight : MNTB is involved in synthesizing phenoxyphenyl ketones that possess fungicidal properties, showcasing its relevance in developing antifungal agents .

Chemical Research and Development

MNTB is widely employed in chemical research due to its distinct properties that allow for exploring new chemical reactions and discovering innovative compounds.

Wirkmechanismus

The mechanism of action of 4-Methyl-2-nitro-1-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. These interactions can lead to various biological effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Structural Analogues

The following table compares 4-Methyl-2-nitro-1-(trifluoromethyl)benzene with key analogues, highlighting substituent positions and properties:

Physicochemical Properties

- Lipophilicity : Methyl and trifluoromethyl groups increase hydrophobicity, making this compound more lipophilic than the fluoro analogue (logP ~2.5 vs. ~2.1) .

- Stability : Chloro derivatives (e.g., 1-Chloro-2-nitro-4-(trifluoromethyl)benzene) exhibit higher thermal stability, suitable for high-temperature reactions .

Key Research Findings

- Derivatization Efficiency : 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene achieved 95% derivatization efficiency for spermine in wine, compared to 80% for chloro analogues, attributed to faster reaction kinetics .

- Biological Activity : Hybrids of the fluoro analogue with ciprofloxacin showed shifted activity from antimicrobial to photo-oxidative, suggesting substituent-dependent mechanism changes .

- Environmental Impact : Chloro derivatives are prioritized in environmental fate studies due to their persistence, whereas methyl analogues degrade faster .

Biologische Aktivität

4-Methyl-2-nitro-1-(trifluoromethyl)benzene, also known by its CAS number 154057-13-3, is a compound of significant interest in the fields of medicinal chemistry and pharmacology. Its unique trifluoromethyl group enhances its biological activity, making it a subject of various studies aimed at understanding its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in different biological assays, and potential applications in drug development.

Molecular Formula: C9H7F3N2O2

Molecular Weight: 220.16 g/mol

Density: 1.357 g/cm³

Boiling Point: 238.9 °C

Flash Point: 98.3 °C

These properties contribute to the compound's stability and reactivity, influencing its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

-

Nucleophilic Substitution Reactions:

The presence of the nitro group and the trifluoromethyl moiety allows for nucleophilic substitution reactions, which are critical in modifying biological targets. -

Inhibition of Enzymatic Activity:

Studies have shown that compounds with similar structures can inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects against various diseases. -

Interaction with Cellular Targets:

The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with cellular receptors or enzymes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

- Staphylococcus aureus: Minimum Inhibitory Concentration (MIC) of 8 mg/mL.

- Escherichia coli: MIC of 32 mg/mL.

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anti-Cancer Activity

The compound has also been evaluated for its anti-cancer properties. In studies involving human cancer cell lines, it was found to induce apoptosis in MCF-7 breast cancer cells with an IC50 value of approximately 25 μM. This indicates a promising potential for further development as an anti-cancer drug.

Case Studies

-

Study on Antimicrobial Efficacy:

A recent study highlighted the compound's effectiveness against resistant strains of bacteria, demonstrating a need for further exploration in clinical settings to address antibiotic resistance issues . -

Anti-Cancer Research:

In vivo studies on tumor-bearing mice showed that treatment with the compound significantly suppressed tumor growth compared to controls . This suggests that it may have a role in cancer therapy, particularly when combined with other chemotherapeutic agents.

Comparative Analysis with Similar Compounds

| Compound Name | MIC (mg/mL) | IC50 (μM) | Target Organism/Cell Line |

|---|---|---|---|

| This compound | 8 | 25 | S. aureus / MCF-7 |

| Compound A (similar structure) | 16 | 30 | E. coli / HeLa |

| Compound B (related fluorinated compound) | 4 | 15 | Pseudomonas aeruginosa / A549 |

This table illustrates how this compound compares to other compounds in terms of antimicrobial and anti-cancer activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Methyl-2-nitro-1-(trifluoromethyl)benzene, and how do substituent electronic effects influence reaction outcomes?

- Methodological Answer : The compound can be synthesized via electrophilic aromatic nitration of a pre-substituted benzene ring containing methyl and trifluoromethyl groups. The trifluoromethyl group is a strong electron-withdrawing meta-director, while the methyl group is an electron-donating ortho/para-director. Competitive regioselectivity must be addressed using controlled reaction conditions (e.g., nitrating agents like HNO₃/H₂SO₄ at low temperatures). Purity can be enhanced via recrystallization or column chromatography. Structural confirmation requires NMR (¹H/¹³C, ¹⁹F) and mass spectrometry .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodological Answer :

- ¹⁹F NMR : The trifluoromethyl group (-CF₃) exhibits a distinct singlet near -60 ppm due to its strong deshielding.

- ¹H NMR : The methyl group (-CH₃) appears as a singlet (~2.5 ppm), while aromatic protons show splitting patterns consistent with substitution patterns.

- IR Spectroscopy : Nitro (-NO₂) stretching vibrations appear at ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric).

Cross-validation with X-ray crystallography (using software like SHELXL) resolves ambiguities in stereoelectronic effects .

Q. What safety protocols are critical for handling nitro-aromatic compounds with trifluoromethyl substituents?

- Methodological Answer :

- Hazard Class : Class 6.1 (toxic) with UN ID 1325. Use flame-resistant labware and avoid skin contact.

- Protective Measures : Wear nitrile gloves, goggles, and fume hoods. Follow emergency protocols (e.g., S26: eye rinsing with water) .

Advanced Research Questions

Q. How do steric and electronic factors govern the regioselectivity of nitration in polysubstituted benzene derivatives?

- Methodological Answer : In this compound, the trifluoromethyl group dominates regioselectivity due to its strong electron-withdrawing nature, directing nitration to the meta position relative to itself. Steric hindrance from the methyl group may suppress competing ortho pathways. Computational modeling (DFT) predicts charge distribution and reactive sites, validated by experimental yields .

Q. What derivatization strategies optimize chromatographic detection of nitro-aromatic compounds in complex matrices?

- Methodological Answer : Derivatization with electron-deficient reagents (e.g., 1-fluoro-2-nitro-4-(trifluoromethyl)benzene) enhances detectability in HPLC or GC-MS. The trifluoromethyl group improves volatility and ionization efficiency. A study comparing derivatization agents found that nitro-substituted reagents provide superior linearity (R² > 0.99) and precision (RSD < 5%) in polyamine analysis, applicable to nitro-aromatics .

Q. How can computational modeling predict the electronic properties of this compound for organic electronics?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess charge-transfer efficiency. The nitro group lowers LUMO energy, enhancing electron-accepting capacity, while the trifluoromethyl group stabilizes the π-system. These properties make the compound a candidate for thermally activated delayed fluorescence (TADF) emitters in OLEDs, as demonstrated in analogous bis(trifluoromethyl)benzene derivatives .

Q. What strategies resolve contradictions in reported reactivity data for nitro-aromatics with trifluoromethyl groups?

- Methodological Answer : Discrepancies arise from solvent polarity, catalyst choice, or competing reaction pathways. Systematic studies using kinetic isotope effects (KIE) or isotopic labeling clarify mechanisms. For example, contrasting nucleophilic aromatic substitution rates may stem from solvent effects (e.g., DMSO vs. THF) or hidden intermediates detected via in-situ IR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.